Hydrogen Bond Donor Count: Tertiary N-CF3 Amine (0 HBD) vs. Secondary Aryl-CF3 Benzylamine (1 HBD) Dictates Membrane Penetration Potential
N-Benzyl-N-(trifluoromethyl)propan-2-amine is a fully substituted tertiary amine with zero hydrogen bond donor (HBD) atoms because the nitrogen bears three carbon substituents (benzyl, isopropyl, trifluoromethyl) and no hydrogen. In contrast, the closest commercially abundant isomer, isopropyl-(3-trifluoromethyl-benzyl)-amine (CAS 90390-08-2), is a secondary amine bearing one N–H hydrogen . In drug discovery, HBD count is a first-order determinant of passive membrane permeability and oral absorption; compounds with zero HBDs systematically exhibit higher intrinsic permeability than those with one HBD when molecular weight and lipophilicity are held constant [1]. This structural distinction cannot be equalized by simple formulation approaches.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 0 HBD (tertiary amine, fully substituted nitrogen) |
| Comparator Or Baseline | Isopropyl-(3-trifluoromethyl-benzyl)-amine (CAS 90390-08-2): 1 HBD (secondary amine). Class baseline for typical drug-like secondary amines: 1 HBD. |
| Quantified Difference | 0 vs. 1 HBD (categorical difference; the target lacks the N–H moiety entirely) |
| Conditions | Structural analysis based on 2D chemical topology. Validated by SMILES: CC(C)N(Cc1ccccc1)C(F)(F)F (target) vs. CC(C)NCc1cccc(C(F)(F)F)c1 (comparator) . |
Why This Matters
Procurement of the tertiary N-CF3 amine rather than a secondary aryl-CF3 isomer may be critical when screening libraries require maximal passive permeability, such as in CNS-targeted or intracellular target campaigns where HBD count correlates inversely with cell penetration.
- [1] Waring, M.J. Expert Opinion on Drug Discovery (2010) 5: 235–248. Defining desirable physicochemical properties for oral drugs. Correlates HBD count with permeability attrition. View Source
